

L-Lysine sulfate chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Lysine sulfate*

Cat. No.: B8821835

[Get Quote](#)

An In-depth Technical Guide to L-Lysine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of **L-Lysine Sulfate**. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Identity and Structure

L-Lysine sulfate is the salt formed from L-lysine, an essential α -amino acid, and sulfuric acid. In commercial applications, particularly in the feed and nutritional supplement industries, it is typically produced as a 2:1 salt.^[1] This means two molecules of L-lysine associate with one molecule of sulfuric acid. The formation of the sulfate salt enhances the stability and handling properties of lysine, which in its free base form can be prone to degradation.^[2]

The chemical structure involves the protonation of the two amino groups of each L-lysine molecule (the α -amino group and the ϵ -amino group) by the protons from sulfuric acid, forming a stable ionic complex with the sulfate anion (SO_4^{2-}).

Molecular Structure of L-Lysine Sulfate (2:1)

Caption: Ionic association in **L-Lysine Sulfate** (2:1 salt).

Physicochemical Properties

The key physicochemical properties of **L-Lysine Sulfate** are summarized in the table below. These properties are crucial for formulation development, analytical method design, and understanding its behavior in biological systems.

Property	Value	Reference(s)
CAS Number	60343-69-3	[3]
Molecular Formula	$(C_6H_{14}N_2O_2)_2 \cdot H_2SO_4$ or $C_{12}H_{28}N_4O_8S$	[4]
Molecular Weight	390.4 g/mol	[4]
Appearance	White to off-white or light brown crystalline powder/granules	[3][5]
Melting Point	263-264 °C (decomposes)	[3]
Solubility	Freely soluble in water (≥ 300 g/L at 20°C); Insoluble in ethanol, ether	[2][3]
Density	1.25 g/cm ³	[3]
Bulk Density	0.65 – 0.85 g/mL	[4]
pH (10% w/v solution)	5.0 - 6.5	[3]
pKa ₁ (α -carboxyl)	~2.18	[6]
pKa ₂ (α -amino)	~8.95	[6]
pKa ₃ (ϵ -amino)	~10.53	[6]

Manufacturing Process and Quality Specifications

Production Workflow

L-Lysine Sulfate is produced via a microbial fermentation process. High-producing strains of bacteria, typically *Corynebacterium glutamicum* or *Escherichia coli*, are cultivated in a controlled fermentation medium rich in carbohydrates (like molasses or corn-derived glucose).

[1][4] After the fermentation cycle, the L-lysine from the broth is converted to **L-lysine sulfate**, followed by purification and drying steps to yield the final granular product.[5]

Caption: Generalized workflow for **L-Lysine Sulfate** production.

Quality Specifications

Commercial grades of **L-Lysine Sulfate**, particularly for feed and nutritional applications, adhere to stringent quality standards. The table below summarizes typical specifications.

Parameter	Specification	Reference(s)
L-Lysine Content (as base)	≥51% or ≥55%	[1]
Purity (HPLC)	≥98.5% (for high-purity grades)	[3]
Loss on Drying	≤4.0%	[1]
Residue on Ignition	≤4.0%	[1]
Heavy Metals (as Pb)	≤20 ppm	[1]
Arsenic (as As)	≤3.0 ppm	[7]
Ammonium Salt (as NH ₄ ⁺)	≤1.0%	[1]

Experimental Protocols

Accurate characterization and quantification of **L-Lysine Sulfate** are essential for quality control and research. The following sections detail the methodologies for key analytical experiments.

Quantification by Ion-Exchange Chromatography (IEC)

This method, based on official standards like EN ISO 17180:2013, is the reference for quantifying lysine content in feed additives.[1]

Principle: The sample undergoes acid hydrolysis to liberate lysine from any bound forms. The hydrolysate is then injected into an ion-exchange chromatography system. Amino acids are separated based on their charge characteristics by eluting through a cation-exchange resin column with buffers of controlled pH and ionic strength. Post-column derivatization with

ninhydrin creates a colored complex that is detected spectrophotometrically at 570 nm.[\[1\]](#) The concentration is determined by comparing the peak area to that of a certified reference standard.

Methodology:

- Sample Preparation: Accurately weigh a sample of **L-Lysine Sulfate**.
- Acid Hydrolysis: Add 6 M HCl to the sample. Hydrolyze at approximately 110°C for 23-24 hours under an inert atmosphere to prevent degradation.[\[1\]](#)
- pH Adjustment: After cooling, filter the hydrolysate and adjust the pH to 2.2 using NaOH.
- Chromatographic Separation:
 - Instrument: Amino Acid Analyzer or HPLC with a cation-exchange column.
 - Elution: Use a gradient of sodium citrate buffers with increasing pH and ionic strength.
 - Post-Column Derivatization: Mix the column effluent with a ninhydrin solution at an elevated temperature (e.g., 120-130°C) in a reaction coil.
 - Detection: Measure the absorbance of the resulting colored complex at 570 nm.
- Quantification: Prepare a calibration curve using L-lysine standards. Calculate the lysine content in the sample based on the integrated peak area.

Purity Assay by Potentiometric Titration

Potentiometric titration is a reliable method for determining the purity of amino acid salts.[\[8\]](#)

Principle: L-lysine has three titratable groups: the α -carboxyl group and the two amino groups (α and ϵ). In **L-Lysine Sulfate**, the amino groups are protonated. The assay involves a two-step non-aqueous titration. First, the sulfate is titrated as a strong acid with a standardized base. Then, the two ammonium groups of lysine are titrated. The endpoints are detected by monitoring the potential change with a pH electrode.

Methodology:

- Sample Preparation: Accurately weigh and dissolve the **L-Lysine Sulfate** sample in a suitable non-aqueous solvent (e.g., a mixture of formic acid and acetic anhydride).
- Titration:
 - Titrant: Standardized 0.1 M perchloric acid in glacial acetic acid.
 - Instrumentation: An automatic potentiometric titrator equipped with a glass electrode and a reference electrode suitable for non-aqueous media.
- Procedure:
 - Titrate the sample solution with the standardized perchloric acid.
 - Record the potential (mV) as a function of the titrant volume.
 - The titration curve will show two distinct inflection points corresponding to the neutralization of the sulfate ion and the protonated amino groups.
- Calculation: Calculate the purity based on the volume of titrant consumed to reach the endpoints and the stoichiometry of the reaction.

Identification by FTIR Spectroscopy

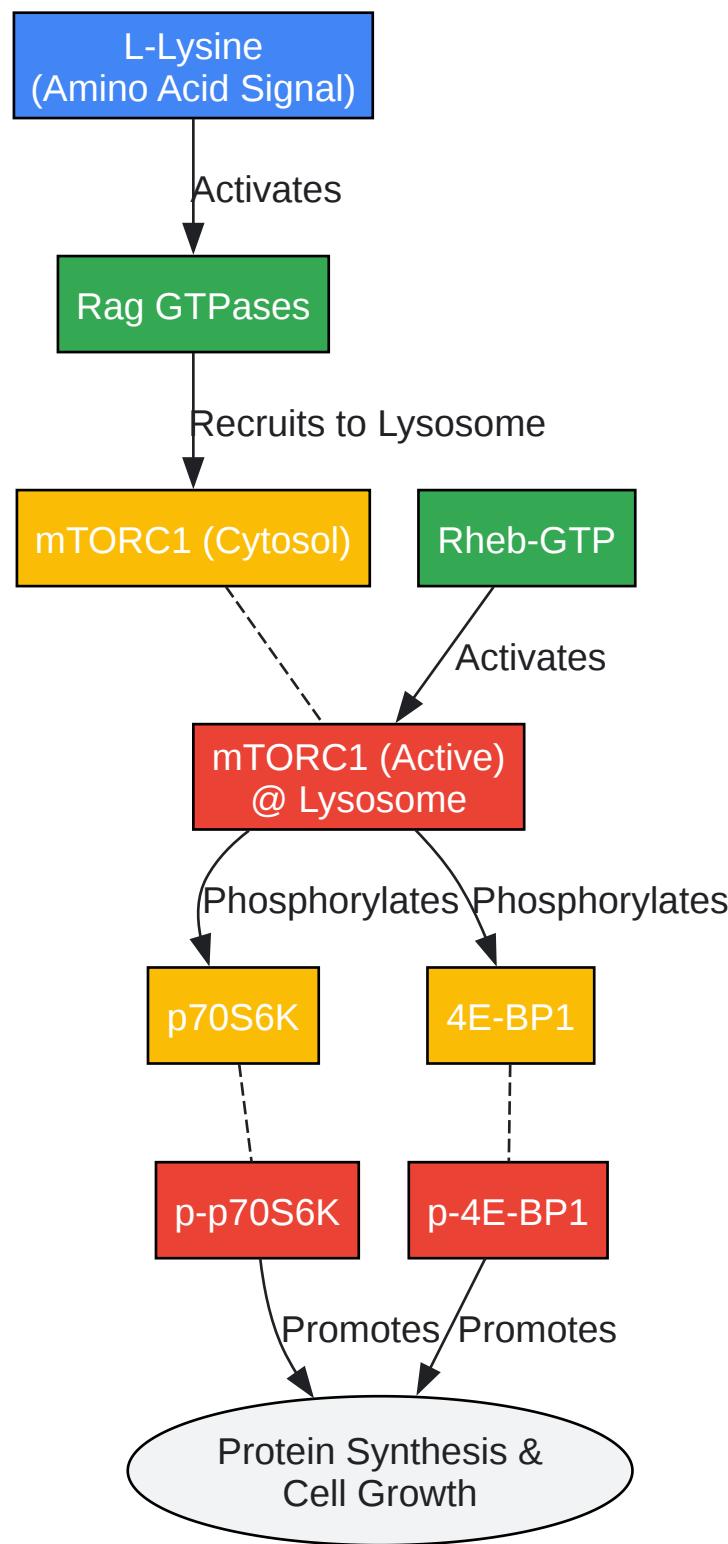
Fourier-Transform Infrared (FTIR) spectroscopy is used for the qualitative identification and structural confirmation of the compound.

Principle: FTIR measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies corresponding to the functional groups present in the molecule. The resulting spectrum is a unique fingerprint of the compound.

Methodology:

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of finely ground **L-Lysine Sulfate** with dry KBr powder and pressing the mixture into a thin, transparent disc.

- Data Acquisition:
 - Instrument: FTIR Spectrometer.
 - Scan Range: Typically 4000-400 cm^{-1} .
 - Acquire a background spectrum of the empty sample compartment or a pure KBr pellet.
 - Acquire the sample spectrum.
- Spectral Interpretation: Analyze the resulting spectrum for characteristic absorption bands.
 - N-H Stretching: Broad bands in the 3200-2800 cm^{-1} region, characteristic of $-\text{NH}_3^+$ groups.[9]
 - C=O Stretching: A strong band around 1700-1725 cm^{-1} from the carboxylic acid group.
 - N-H Bending: A prominent band around 1600-1500 cm^{-1} (Amine I/II bands).[9]
 - S=O Stretching: Strong, characteristic absorption bands for the sulfate ion (SO_4^{2-}) typically appear in the 1130-1080 cm^{-1} region.
 - C-H Stretching/Bending: Bands corresponding to the aliphatic backbone of lysine.

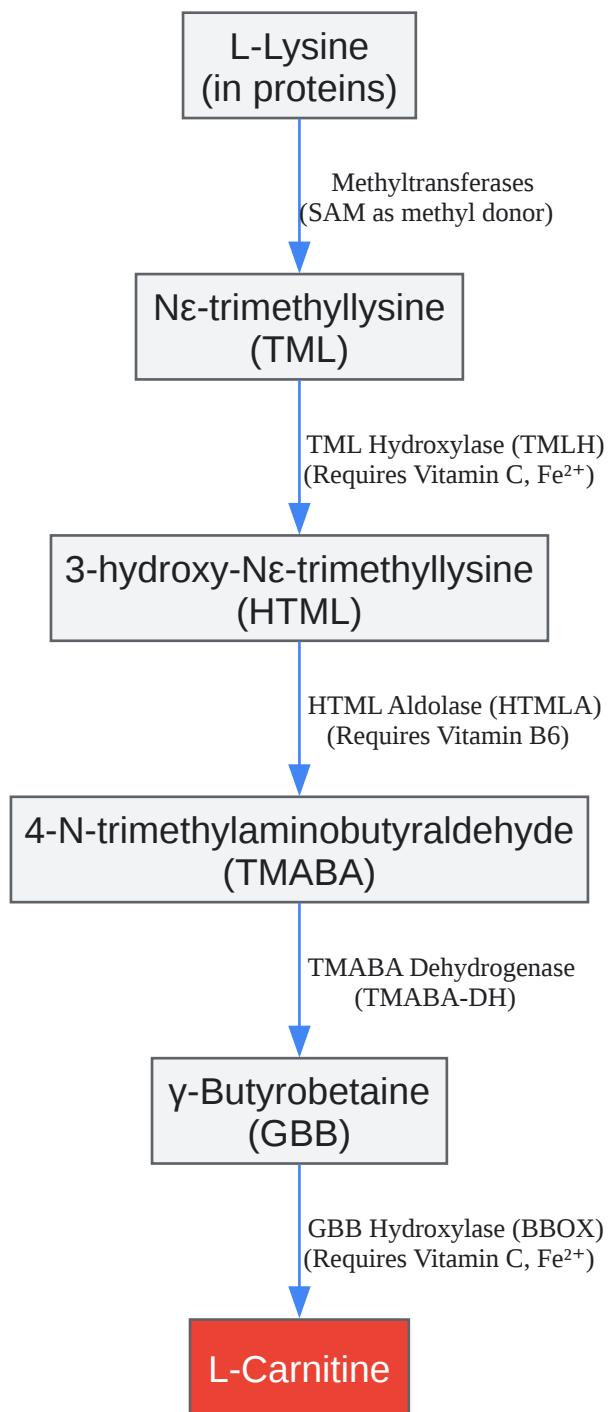

Biological Role and Signaling Pathways

The biological effects of **L-Lysine Sulfate** are attributable to the L-lysine molecule, which becomes bioavailable upon dissolution. L-lysine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained from the diet.[2] It plays critical roles as a building block for protein synthesis and as a precursor for the biosynthesis of other vital molecules.

Role in Protein Synthesis via the mTORC1 Pathway

L-lysine is not only a substrate for protein synthesis but also acts as a signaling molecule that activates the mammalian Target of Rapamycin Complex 1 (mTORC1), a master regulator of cell growth and proliferation.[10][11]

Mechanism: The presence of sufficient amino acids, including lysine, signals to the Rag GTPases, which recruit mTORC1 to the surface of the lysosome. Here, mTORC1 is activated by the Rheb GTPase.[\[12\]](#) Activated mTORC1 then phosphorylates downstream targets, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which in turn promote mRNA translation and protein synthesis, leading to muscle growth and cell proliferation.[\[10\]](#)[\[11\]](#)


[Click to download full resolution via product page](#)

Caption: L-Lysine activates the mTORC1 signaling pathway.

Role in L-Carnitine Biosynthesis

L-lysine is the essential precursor for the endogenous synthesis of L-carnitine, a molecule critical for the transport of long-chain fatty acids into the mitochondria for β -oxidation and energy production.[2][5]

Mechanism: The synthesis begins with lysine residues within proteins, which are trimethylated to form N ε -trimethyllysine (TML).[4] Upon protein degradation, free TML is released and undergoes a four-step enzymatic conversion, primarily in the liver and kidneys, to produce L-carnitine. This pathway requires several cofactors, including vitamin C, iron, and vitamin B6.[3][4]

[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of L-Carnitine from L-Lysine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 5. L-carnitine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FMOC-LYS-OH(105047-45-8) 1H NMR [m.chemicalbook.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. mTORC1 Mediates Lysine-Induced Satellite Cell Activation to Promote Skeletal Muscle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTORC1 Mediates the Processes of Lysine Regulating Satellite Cells Proliferation, Apoptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [l-Lysine sulfate chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8821835#l-lysine-sulfate-chemical-structure-and-properties\]](https://www.benchchem.com/product/b8821835#l-lysine-sulfate-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com